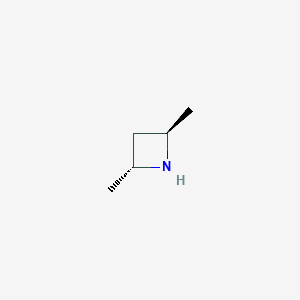

(2R,4R)-2,4-dimethylazetidine

描述

(2R,4R)-2,4-Dimethylazetidine is a four-membered azetidine ring substituted with methyl groups at the 2 and 4 positions in the (R,R) stereochemical configuration. Its molecular formula is C₅H₁₁N, with a molecular weight of 85.15 g/mol. This compound is notable for its role as a conformationally constrained analog of diethylamine, enabling precise modeling of bioactive molecule interactions, particularly in hallucinogenic agents like lysergamides . The rigid azetidine ring restricts rotational freedom, allowing researchers to study the stereoelectronic requirements of receptor binding. Its synthesis and pharmacological evaluation have been pivotal in understanding the structure-activity relationships (SAR) of serotonin 5-HT₂ₐ receptor ligands .

属性

IUPAC Name |

(2R,4R)-2,4-dimethylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIDADKMTAZBST-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2,4-dimethylazetidine can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the resolution of racemic mixtures using chiral acids or bases can yield the desired enantiomer. Additionally, asymmetric hydrogenation of suitable precursors using chiral catalysts has been reported as an efficient method for obtaining (2R,4R)-2,4-dimethylazetidine .

Industrial Production Methods: Industrial production of (2R,4R)-2,4-dimethylazetidine typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

化学反应分析

Types of Reactions: (2R,4R)-2,4-Dimethylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.

Reduction: Reduction reactions can yield different azetidine derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the azetidine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is often employed.

Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidinones, while substitution reactions can introduce various functional groups, leading to a wide range of azetidine derivatives .

科学研究应用

Organic Chemistry

(2R,4R)-2,4-Dimethylazetidine serves as a valuable building block in organic synthesis. It can undergo various chemical reactions such as:

- Oxidation to form ketones or carboxylic acids.

- Reduction yielding alcohols or amines.

- Substitution reactions leading to functionalized derivatives.

These transformations make it useful in the synthesis of complex molecules for pharmaceuticals and agrochemicals .

Research indicates that (2R,4R)-2,4-Dimethylazetidine may exhibit biological activity:

- It has been studied for its potential effects on enzyme activity and cellular processes.

- Its derivatives have shown promise in neurotrophic applications, particularly in the development of compounds that could influence neuronal growth and repair mechanisms .

Pharmaceutical Development

The compound has been explored as a precursor in drug synthesis:

- Studies have indicated that modifications of the azetidine ring can lead to compounds with enhanced pharmacological profiles.

- For example, derivatives of (2R,4R)-2,4-dimethylazetidine have been linked to hallucinogenic properties when incorporated into lysergic acid structures .

Industrial Applications

In industrial settings, (2R,4R)-2,4-dimethylazetidine is utilized in the production of specialty chemicals:

- It is employed in the formulation of polymers and coatings due to its reactivity and ability to modify physical properties.

- The compound's unique structure allows for the creation of materials with specific characteristics tailored for various applications .

Case Studies

- Neurotrophic Agents:

- Pharmaceutical Synthesis:

作用机制

The mechanism of action of (2R,4R)-2,4-dimethylazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as an agonist or antagonist of certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the azetidine ring .

相似化合物的比较

Key Insights :

- The (S,S) isomer exhibits superior activity due to optimal alignment of the dimethyl groups, mimicking the active conformation of LSD's diethylamide moiety .

- The (R,R) and cis isomers adopt less favorable binding orientations, reducing affinity and potency at the 5-HT₂ₐ receptor .

Comparison with Piperidine Derivatives

Piperidine analogs (e.g., (2R,4R)-2,4-dimethylpiperidine) feature a six-membered ring, offering greater conformational flexibility. However, this flexibility often reduces receptor specificity compared to the rigid azetidine scaffold. For example:

- Azetidine derivatives exhibit 10–20× higher 5-HT₂ₐ selectivity than piperidine-based compounds due to reduced off-target interactions .

- Piperidine rings are more prone to metabolic oxidation, shortening their half-life compared to azetidines .

Role in Drug Design

(2R,4R)-2,4-Dimethylazetidine’s constrained structure has been leveraged to:

Elucidate the bioactive conformation of LSD : The (S,S) isomer’s activity suggests that LSD’s diethylamide group adopts a distinct conformation during receptor binding, differing from its X-ray crystal structure .

Enhance metabolic stability : Azetidines resist cytochrome P450-mediated degradation better than flexible amines like diethylamine .

生物活性

(2R,4R)-2,4-dimethylazetidine is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and implications in medicinal chemistry.

Overview of (2R,4R)-2,4-Dimethylazetidine

(2R,4R)-2,4-dimethylazetidine is a four-membered saturated heterocyclic nitrogen-containing compound. It is structurally related to various bioactive molecules and has been studied for its potential as a pharmacophore in drug development. The compound's stereochemistry plays a critical role in its biological activity, particularly in receptor binding and functional efficacy.

Hallucinogenic Activity

Research indicates that (S,S)-(+)-2,4-dimethylazetidine derivatives exhibit significant hallucinogenic properties. In particular:

- LSD-like Behavioral Activity : The (S,S)-isomer of 2,4-dimethylazetidine has been shown to produce lysergamides with high LSD-like behavioral activity in rat models. This is evidenced by its performance in drug discrimination assays where it demonstrated potency slightly exceeding that of LSD itself .

- Receptor Affinity : The (S,S)-isomer also displayed the highest affinity and functional potency at the serotonin 5-HT(2A) receptor—an important target for hallucinogenic compounds. Its receptor profile closely resembles that of LSD, suggesting that the conformational orientation of the N,N-diethyl groups in LSD is crucial for optimal receptor interaction .

Other Biological Activities

The biological activity of (2R,4R)-2,4-dimethylazetidine extends beyond hallucinogenic effects:

- Anti-inflammatory and Antibacterial Properties : Preliminary studies have suggested potential anti-inflammatory and antibacterial activities for azetidine derivatives. A study indicated that synthesized compounds demonstrated varying degrees of anti-inflammatory effects when tested in zebrafish developmental assays .

- Cancer Research : There is ongoing research into the application of azetidines in cancer therapy due to their ability to interact with cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. Some derivatives have shown promise as inhibitors of CDK pathways associated with cancer progression .

Table 1: Summary of Biological Activities

Notable Research Findings

- Lysergamide Synthesis : The synthesis of lysergamides from (S,S)-(+)-2,4-dimethylazetidine showed that the structural conformation significantly influences pharmacological outcomes. The findings suggest that conformationally constrained analogues can be utilized to model active conformations of known hallucinogens .

- Zebrafish Developmental Assays : In studies utilizing zebrafish models to assess developmental toxicity and biological activity, certain azetidine derivatives exhibited intriguing biological responses such as brain hemorrhage and other developmental anomalies. These findings highlight the importance of further exploring the safety profiles of these compounds .

常见问题

Q. Advanced Research Focus

- Crystallography : Grow single crystals via vapor diffusion and collect high-resolution data (e.g., <1.0 Å) to refine bond angles and torsional parameters. Compare with Cambridge Structural Database entries for validation .

- Density Functional Theory (DFT) : Calculate optimized geometries and compare with experimental data to identify discrepancies (e.g., puckering of the azetidine ring) .

- Dynamic NMR : Use variable-temperature NMR to study ring-flipping dynamics and correlate with crystallographic data .

What strategies can address discrepancies in reported biological activities of (2R,4R)-2,4-dimethylazetidine derivatives?

Advanced Research Focus

Discrepancies may arise from assay variability or impurity profiles:

- Assay Standardization : Use internal controls (e.g., reference ligands like LSD for 5-HT2A assays) and replicate experiments across multiple plates .

- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., calcium flux or β-arrestin recruitment) to confirm activity .

- Batch Analysis : Compare biological activity across independently synthesized batches to rule out synthetic variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。